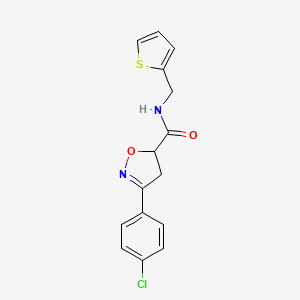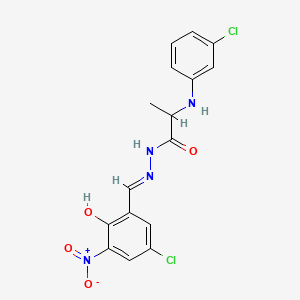![molecular formula C20H33N3O3 B10891785 1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B10891785.png)
1-Methyl-4-[1-(3,4,5-trimethoxybenzyl)piperidin-4-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE is a complex organic compound with a molecular formula of C15H24N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with 1-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding alcohols .
Scientific Research Applications
1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in fatty acid oxidation, thereby altering cellular energy metabolism. This effect is particularly relevant in the context of cardiovascular diseases, where it helps to optimize energy utilization in heart cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine
- 1-(4-methylbenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 1-亚硝基-4-(3,4,5-三甲氧基苄基)哌嗪
Uniqueness
1-METHYL-4-[1-(3,4,5-TRIMETHOXYBENZYL)-4-PIPERIDYL]PIPERAZINE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit fatty acid oxidation enzymes sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
Properties
Molecular Formula |
C20H33N3O3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-methyl-4-[1-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C20H33N3O3/c1-21-9-11-23(12-10-21)17-5-7-22(8-6-17)15-16-13-18(24-2)20(26-4)19(14-16)25-3/h13-14,17H,5-12,15H2,1-4H3 |
InChI Key |
DBOFKPRFUGMITD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B10891702.png)

![11-(difluoromethyl)-5-(2-methoxydibenzofuran-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10891709.png)


![N-(1-benzyl-1H-pyrazol-3-yl)-5-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10891738.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891743.png)
![2-chloro-4-(5-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B10891744.png)
![5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10891745.png)
![(2E)-2-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10891751.png)

![3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891770.png)

![N'-[1-(4-nitrophenyl)ethylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10891777.png)
